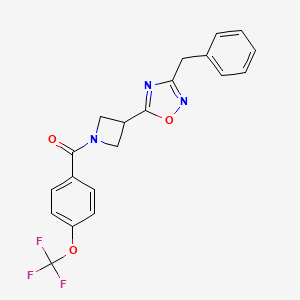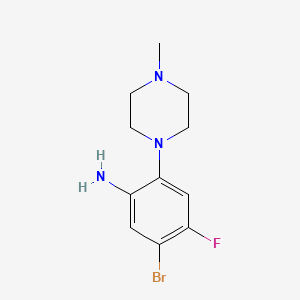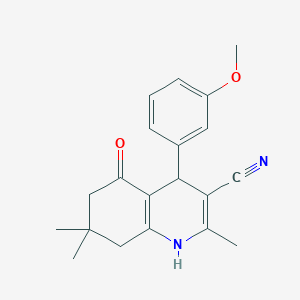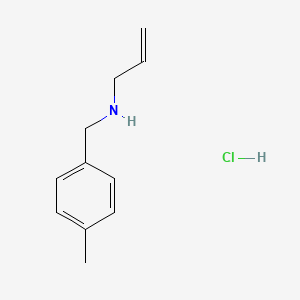
2-fluoro-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-fluoro-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide” is a chemical compound offered by Benchchem. It’s related to N-Methylbenzamide, which is a potent PDE10A inhibitor .
Chemical Reactions Analysis
This compound belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .科学的研究の応用
Electrophysiological Activity
Research has highlighted the synthesis and electrophysiological activity of compounds similar to 2-fluoro-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide, particularly in the context of cardiac applications. These compounds have been found to exhibit potent activity in vitro, comparable to other selective class III agents used in clinical trials for cardiac arrhythmias (Morgan et al., 1990).
Antimicrobial Applications
Studies have synthesized and evaluated fluorine-substituted benzothiazoles and sulphonamide compounds, which are structurally related to the chemical , for their antimicrobial properties. These compounds have been tested against various microbial strains, showing significant potential in antimicrobial applications (Jagtap et al., 2010).
Metabolic Stability in Drug Development
Research has been conducted on the structure-activity relationships of similar compounds, investigating their metabolic stability, which is a crucial aspect in drug development. These studies help in understanding how chemical modifications, like the introduction of fluorine atoms, impact the metabolic stability and efficacy of potential drugs (Stec et al., 2011).
Fluorination in Organic Chemistry
There has been significant research on the fluorination reactions of related compounds, which is an important process in organic synthesis, especially in the development of pharmaceuticals. These studies provide insights into the chemical behavior and potential applications of fluorinated benzamides in various fields, including medicine and material science (Mori & Morishima, 1994).
Enantiocontrolled Synthesis
Fluorine-substituted compounds have been studied for their potential in enantiocontrolled synthesis, a key process in creating specific isomers of a compound, which is particularly important in the pharmaceutical industry. This research helps in understanding how such compounds can be synthesized with high precision and control (Fritz-Langhals, 1994).
Insecticidal Properties
Compounds structurally similar to this compound have been explored for their potential as novel insecticides. The unique chemical structures of these compounds, including fluorine substitutions, have shown promising results against certain pests, thus contributing to pest management strategies (Tohnishi et al., 2005).
作用機序
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been synthesized and investigated for their antibacterial activity . These molecules display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Biochemical Pathways
Benzothiazole derivatives have been shown to exhibit antibacterial activity , suggesting that they may interfere with bacterial growth and replication pathways.
Result of Action
Benzothiazole derivatives have been shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria
生化学分析
Biochemical Properties
(Z)-2-fluoro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to inhibition or activation of the protein’s function .
Cellular Effects
The effects of (Z)-2-fluoro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, (Z)-2-fluoro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. The compound’s ability to inhibit certain enzymes makes it a potential candidate for therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Z)-2-fluoro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (Z)-2-fluoro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation. At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects .
Metabolic Pathways
(Z)-2-fluoro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of other biomolecules. The compound’s effects on metabolic flux and metabolite levels can provide insights into its potential therapeutic applications and mechanisms of action. For example, it may inhibit key enzymes in metabolic pathways, leading to changes in the levels of specific metabolites .
Transport and Distribution
The transport and distribution of (Z)-2-fluoro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. Understanding these interactions can help in designing strategies to enhance the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of (Z)-2-fluoro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biological effects. For example, localization to the nucleus may allow the compound to directly affect gene expression .
特性
IUPAC Name |
2-fluoro-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S2/c1-19-13-8-7-10(24(2,21)22)9-14(13)23-16(19)18-15(20)11-5-3-4-6-12(11)17/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYJMSFHZPFWAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B2612887.png)
![Methyl 2-methyl-5-{[methyl({7-oxo-6-azabicyclo[3.2.0]heptan-6-yl}methyl)amino]methyl}furan-3-carboxylate](/img/structure/B2612891.png)


![2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2612898.png)


![2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2612902.png)
![1-{[4-(2H-1,3-benzodioxole-5-amido)phenyl]methyl}-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2612903.png)


![N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B2612907.png)
![3,5-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2612909.png)
